molecular formula C26H28N4O3 B2999644 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1251614-35-3

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2999644
CAS No.: 1251614-35-3
M. Wt: 444.535
InChI Key: PMSGMGRYZKIXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a pyrrole and pyrimidine ring. Key structural features include:

  • 3-(2-Methoxyethyl) substituent: Enhances solubility and modulates electronic properties via the ether linkage .
  • 4-Oxo group: A common pharmacophore in kinase inhibitors, contributing to hydrogen-bonding interactions .
  • N-(2,4,6-Trimethylphenyl)acetamide: A lipophilic substituent that may influence membrane permeability and target binding .

Properties

IUPAC Name

2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-12-18(2)23(19(3)13-17)28-22(31)15-30-14-21(20-8-6-5-7-9-20)24-25(30)26(32)29(16-27-24)10-11-33-4/h5-9,12-14,16H,10-11,15H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSGMGRYZKIXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step often starts with the condensation of an appropriate aldehyde with a guanidine derivative to form the pyrimidine ring. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a suitable palladium catalyst.

    Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the pyrimidine nitrogen with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the pyrrolo[3,2-d]pyrimidine derivative with 2,4,6-trimethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can be substituted with other aromatic groups via electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using halogenated aromatic compounds and a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology

In biological research, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

The pyrrolo[3,2-d]pyrimidine core is known for its potential anti-cancer and anti-inflammatory properties, making this compound a candidate for drug development in these areas.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(2-Methoxyethyl), 7-phenyl, N-(2,4,6-trimethylphenyl)acetamide ~493.5 (calculated) Not explicitly reported
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine 7-Methyl, phenylamino, tetrahydro-pyrido ring 369.44 Kinase inhibition (implied by structure)
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino, ethyl carboxylate 564.1 (calculated) Crystallographic data reported
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluoroaryl, isopropoxy 663.6 (reported) Anticancer (patent example)

Key Findings from Comparative Analysis

Core Structure Variations: The pyrrolo[3,2-d]pyrimidine core (target compound and ) is structurally distinct from thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine , which exhibit altered electronic profiles and binding affinities. The 4-oxo group is conserved across all analogues, suggesting a critical role in target engagement (e.g., ATP-binding pockets in kinases) .

Substituent Effects :

  • Lipophilic Groups : The target compound’s N-(2,4,6-trimethylphenyl)acetamide contrasts with the ethyl carboxylate in , which may reduce metabolic stability but improve solubility.
  • Aryl Substituents : The 7-phenyl group in the target compound is analogous to the 5-phenyl in , both contributing to π-π interactions.

Synthetic Yields and Characterization :

  • Compound was synthesized in 73% yield with IR and NMR data confirming acetamide formation.
  • Compound was characterized via single-crystal X-ray diffraction (R factor = 0.054), highlighting precise structural confirmation .

Biological Activity

The compound 2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyrrolo[3,2-d]pyrimidine core with various functional groups that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O5C_{25}H_{26}N_{4}O_{5}, with a molecular weight of approximately 462.5 g/mol. The structural complexity includes multiple substituents that are crucial for its biological activity.

PropertyValue
Molecular Formula C25H26N4O5
Molecular Weight 462.5 g/mol
CAS Number 1251559-00-8

Mechanisms of Biological Activity

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with a pyrimidine core have shown significant antibacterial and antimycobacterial properties. For instance, studies have demonstrated that similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria as well as mycobacteria such as Mycobacterium tuberculosis .
  • Anticancer Properties : Pyrrolo[3,2-d]pyrimidines have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .
  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases. For example, it has been suggested that such compounds can inhibit dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibited minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial potential .
  • Anticancer Efficacy : A study on pyrrolo[3,2-d]pyrimidine derivatives showed that specific substitutions enhanced cytotoxicity against breast cancer cell lines. The most potent derivatives were identified through a series of structure-activity relationship (SAR) analyses .
  • Toxicity Assessment : Hemolytic assays indicated that several potent derivatives were non-toxic up to a concentration of 200 µmol/L, suggesting a favorable safety profile for further development .

Research Findings

Recent literature emphasizes the importance of the structural features of pyrrolo[3,2-d]pyrimidines in determining their biological activity:

  • Substituent Effects : The presence of electron-donating or withdrawing groups significantly influences the compound's interaction with biological targets.
  • Pharmacokinetics : Studies suggest that modifications to enhance solubility and bioavailability can improve therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for preparing this pyrrolo[3,2-d]pyrimidine derivative, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via multi-step protocols involving cyclization and substitution reactions. For example, pyrrolo[3,2-d]pyrimidine scaffolds are often constructed by reacting substituted acetamides with pre-functionalized pyrimidine intermediates under nucleophilic conditions. Key steps include:

  • Cyclization : Use of DMSO as a solvent at elevated temperatures (80–100°C) to form the pyrrolo-pyrimidine core .
  • Substitution : Introducing the 2-methoxyethyl group via alkylation with 2-methoxyethyl chloride in the presence of a base like K₂CO₃ .
  • Acetamide coupling : Reacting the intermediate with 2,4,6-trimethylphenyl isocyanate under anhydrous conditions .
    Yield optimization : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (e.g., hexane/acetone gradients). Yields can be improved by controlling stoichiometry (1.2–1.5 equivalents of reagents) and using catalytic Pd(II) acetate for cross-coupling steps .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

Answer:

  • 1H NMR : Identify protons on the pyrrolo-pyrimidine core (e.g., δ 6.82–8.6 ppm for aromatic protons) and acetamide NH (δ ~9.92 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity .
  • X-ray crystallography : Resolve bond angles (e.g., C11–N1–C14 = 113.77°) and confirm stereochemistry, particularly for the 2-methoxyethyl substituent .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending modes .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental structural data for this compound?

Answer: Discrepancies often arise in bond angles or substituent orientations (e.g., methoxyethyl group conformation). Methodological approaches include:

  • DFT calculations : Use Gaussian or ORCA software to model the lowest-energy conformers and compare with X-ray data .
  • Dynamic NMR : Probe rotational barriers of flexible groups (e.g., 2-methoxyethyl) at variable temperatures .
  • Synchrotron XRD : Collect high-resolution crystallographic data to detect subtle electronic effects .
    Example: If computational models predict a planar pyrrolo-pyrimidine core but XRD shows puckering, refine force fields using torsion angle parameters from experimental data .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the 2,4,6-trimethylphenyl acetamide moiety?

Answer:

  • Substituent variation : Replace the trimethylphenyl group with electron-deficient (e.g., 3-chloro-4-methoxyphenyl) or bulky (e.g., biphenyl) analogs to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea groups while maintaining hydrogen-bonding capacity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent size/position with affinity for kinase targets (e.g., EGFR) .
    Key metrics : Measure IC₅₀ values in enzymatic assays and compare with computational binding energies.

Q. How should researchers design in vitro assays to evaluate this compound’s metabolic stability and cytochrome P450 interactions?

Answer:

  • Microsomal stability : Incubate the compound with human liver microsomes (HLMs) at 37°C, and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to measure IC₅₀ values. Include positive controls (ketoconazole for CYP3A4) .
  • Metabolite identification : Perform HR-MS/MS to detect hydroxylated or demethylated metabolites, focusing on the pyrrolo-pyrimidine core and methoxyethyl group .

Data Contradiction Analysis

Q. How can conflicting reports about the compound’s solubility in polar solvents be reconciled?

Answer: Discrepancies may arise from polymorphic forms or residual solvents. Mitigation strategies:

  • HPLC purity analysis : Ensure >95% purity to exclude solvent interference .
  • Powder XRD : Compare diffraction patterns of batches synthesized via different routes .
  • Solubility assays : Use standardized shake-flask methods in buffers (pH 1.2–7.4) and report results with ±SEM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.